5-ETHYLSULFADIAZINE
Overview
Description
5-Ethylsulfadiazine is a sulfonamide antibiotic with the molecular formula C12H14N4O2S and a molecular weight of 278.33 g/mol. It is known for its antimicrobial properties and is used in various medical and scientific applications. The compound is characterized by its structure, which includes a sulfonamide group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylsulfadiazine typically involves the reaction of 5-ethyl-2-aminopyrimidine with sulfanilamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in cleanroom environments to prevent contamination.
Chemical Reactions Analysis
Types of Reactions: 5-Ethylsulfadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds .
Scientific Research Applications
5-Ethylsulfadiazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives.
Biology: The compound is studied for its antimicrobial properties and its effects on bacterial growth.
Medicine: It is used in the treatment of bacterial infections, particularly those caused by susceptible strains.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 5-Ethylsulfadiazine involves the inhibition of dihydropteroate synthetase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . This leads to the eventual death of the bacterial cells.
Comparison with Similar Compounds
Sulfadiazine: Another sulfonamide antibiotic with similar antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.
Sulfisoxazole: Known for its use in treating urinary tract infections
Uniqueness: 5-Ethylsulfadiazine is unique due to its specific structure, which includes an ethyl group attached to the pyrimidine ring. This structural difference can influence its pharmacokinetics and pharmacodynamics, making it distinct from other sulfonamide antibiotics .
Properties
IUPAC Name |
4-amino-N-(5-ethylpyrimidin-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-2-9-7-14-12(15-8-9)16-19(17,18)11-5-3-10(13)4-6-11/h3-8H,2,13H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYRUUWBRCOGRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10876819 | |
Record name | 2-SULFANILAMIDO-5-ETHYLPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10876819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3271-01-0 | |
Record name | 4-Amino-N-(5-ethyl-2-pyrimidinyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3271-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-SULFANILAMIDO-5-ETHYLPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10876819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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